![molecular formula C17H11BrN4O2 B12160304 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

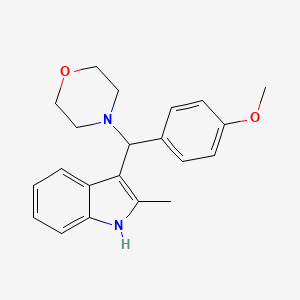

5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted at the 2-position with a carboxamide group, which is further connected to a benzimidazole ring substituted with a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The furan ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction. The final step involves the bromination of the furan ring using N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Brom-N-[2-(Pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Das Bromatom am Furanring kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohle (Pd/C) als Katalysator.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung des entsprechenden Amins oder Alkohols.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5-Brom-N-[2-(Pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und anticancerogenen Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-N-[2-(Pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird vermutet, dass es bestimmte Enzyme oder Rezeptoren hemmt, die an Krankheitsprozessen beteiligt sind. Beispielsweise kann es Kinasen oder andere Proteine hemmen, die an der Zellsignalisierung beteiligt sind, was zur Unterdrückung des Wachstums von Krebszellen oder zur Hemmung der mikrobiellen Aktivität führt .

Wirkmechanismus

The mechanism of action of 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of microbial activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Brom-N-(3-Chlor-2-(4-(Prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamid

- N-(Pyridin-2-yl)amide

- 3-Bromoimidazo[1,2-a]pyridin-Derivate

Einzigartigkeit

5-Brom-N-[2-(Pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der medizinischen Chemie .

Eigenschaften

Molekularformel |

C17H11BrN4O2 |

|---|---|

Molekulargewicht |

383.2 g/mol |

IUPAC-Name |

5-bromo-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |

InChI |

InChI=1S/C17H11BrN4O2/c18-15-6-5-14(24-15)17(23)20-11-3-4-12-13(8-11)22-16(21-12)10-2-1-7-19-9-10/h1-9H,(H,20,23)(H,21,22) |

InChI-Schlüssel |

DMTLTKQIMQFHLX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)

![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12160226.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)

![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12160252.png)

![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160256.png)

![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)